molecular formula C23H20N4OS B12154075 2-[(3,4-dimethylphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

2-[(3,4-dimethylphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12154075
M. Wt: 400.5 g/mol
InChI Key: DWDXOONSQNRDDQ-UHFFFAOYSA-N
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Description

2-[(3,4-dimethylphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethylphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylaniline with 4-phenylthiazole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with pyridine-3-amine under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dimethylphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethylphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, in cancer research, the compound has been shown to inhibit the activity of kinases involved in cell proliferation.

Comparison with Similar Compounds

2-[(3,4-dimethylphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide can be compared with other thiazole derivatives such as:

    2-aminothiazole: A simpler thiazole derivative with different biological activities.

    4-phenylthiazole: Lacks the pyridine moiety, resulting in different chemical properties.

    N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide: Similar structure but without the dimethylphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H20N4OS

Molecular Weight

400.5 g/mol

IUPAC Name

2-(3,4-dimethylanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H20N4OS/c1-15-10-11-18(13-16(15)2)26-23-27-20(17-7-4-3-5-8-17)21(29-23)22(28)25-19-9-6-12-24-14-19/h3-14H,1-2H3,(H,25,28)(H,26,27)

InChI Key

DWDXOONSQNRDDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=C(S2)C(=O)NC3=CN=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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